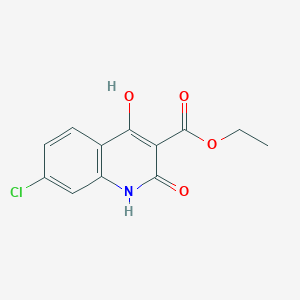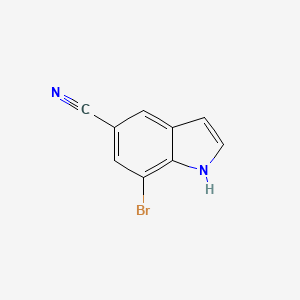![molecular formula C22H14N2O2 B8581931 2-[4-[(1,3-Dioxoisoindol-2-yl)methyl]phenyl]benzonitrile](/img/structure/B8581931.png)
2-[4-[(1,3-Dioxoisoindol-2-yl)methyl]phenyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile is a complex organic compound characterized by its unique structure, which includes a biphenyl core and an isoindole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile typically involves the reaction of a biphenyl derivative with an isoindole precursor under specific conditions. One common method involves the use of a biphenyl-2-carbonitrile as the starting material, which is then reacted with a 1,3-dioxo-2,3-dihydro-1H-isoindole derivative in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions
4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The biphenyl and isoindole moieties can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which 4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The isoindole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways[7][7].
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-5-carboxylate
- Methyl 4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1-methyl-1H-pyrazol-3-carboxylate
Uniqueness
4’-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-[1,1’-biphenyl]-2-carbonitrile is unique due to its specific structural features, which include the combination of a biphenyl core with an isoindole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C22H14N2O2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
2-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]benzonitrile |
InChI |
InChI=1S/C22H14N2O2/c23-13-17-5-1-2-6-18(17)16-11-9-15(10-12-16)14-24-21(25)19-7-3-4-8-20(19)22(24)26/h1-12H,14H2 |
Clé InChI |
KQGALWMVXXOYIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(4-Chlorophenyl)diazenyl]aniline](/img/structure/B8581854.png)

![3-[(12-Cyclohexyldodecyl)oxy]propane-1,2-diol](/img/structure/B8581870.png)

dimethylsilane](/img/structure/B8581896.png)


![4-isopropyl-3-methanesulfonyl-4H-[1,2,4]triazole](/img/structure/B8581924.png)





